N-(2,4-dichloro-6-methylphenyl)azepane-1-carbothioamide
CAS No.: 2197054-38-7
Cat. No.: VC2780507
Molecular Formula: C14H18Cl2N2S
Molecular Weight: 317.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2197054-38-7 |
|---|---|
| Molecular Formula | C14H18Cl2N2S |
| Molecular Weight | 317.3 g/mol |
| IUPAC Name | N-(2,4-dichloro-6-methylphenyl)azepane-1-carbothioamide |
| Standard InChI | InChI=1S/C14H18Cl2N2S/c1-10-8-11(15)9-12(16)13(10)17-14(19)18-6-4-2-3-5-7-18/h8-9H,2-7H2,1H3,(H,17,19) |
| Standard InChI Key | KOADYDGOALHIPE-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1NC(=S)N2CCCCCC2)Cl)Cl |
| Canonical SMILES | CC1=CC(=CC(=C1NC(=S)N2CCCCCC2)Cl)Cl |
Introduction
Chemical Properties and Structure
Physical and Chemical Identifiers
N-(2,4-dichloro-6-methylphenyl)azepane-1-carbothioamide possesses specific chemical identifiers and physical properties that characterize its behavior and potential applications. These properties are fundamental to understanding how this compound might interact with biological systems and other chemical entities.
Table 1: Chemical Identifiers and Properties of N-(2,4-dichloro-6-methylphenyl)azepane-1-carbothioamide
This compound is primarily used for research purposes, specifically in the investigation of biological activities and potential pharmaceutical applications. The limited availability of physical property data suggests that comprehensive characterization studies are still needed to fully understand its behavior under various conditions .
Research Findings and Future Directions
Current Research Context
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Biological Activity Screening: Carbothioamide-containing compounds have been evaluated for various biological activities, with promising results in antimicrobial and anticancer testing. These findings suggest that N-(2,4-dichloro-6-methylphenyl)azepane-1-carbothioamide could potentially demonstrate similar activities when subjected to comprehensive biological screening.
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Structure-Function Relationships: Research on related compounds has highlighted the importance of structural modifications in enhancing biological efficacy. The specific substitution pattern on the phenyl ring of N-(2,4-dichloro-6-methylphenyl)azepane-1-carbothioamide, particularly the presence of chlorine atoms and the methyl group, creates a unique electronic and steric profile that may confer specific biological properties.
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Synthetic Methodology Development: Researchers continue to develop improved methods for synthesizing carbothioamide derivatives, which could be applied to the efficient production of N-(2,4-dichloro-6-methylphenyl)azepane-1-carbothioamide. Enhanced synthetic approaches would facilitate further research by improving compound availability and purity.
Future Research Directions
Based on the structural features and potential applications of N-(2,4-dichloro-6-methylphenyl)azepane-1-carbothioamide, several promising avenues for future research emerge:
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Synthesis Optimization: Development of improved methods for synthesizing the compound with higher yields and purity would enhance its availability for research purposes. This could involve exploring alternative reagents, catalysts, or reaction conditions to streamline production and minimize byproducts.
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Comprehensive Biological Screening: Systematic evaluation of the compound's activity against various biological targets could reveal unexpected applications in medicinal chemistry. This would include antimicrobial, antifungal, antiparasitic, and anticancer screening, as well as assessment of effects on specific enzymes and receptors.
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Derivative Development: Creation and testing of structural analogues could lead to compounds with enhanced biological activities or more favorable pharmacological properties. Modifications could target the azepane ring, the carbothioamide linkage, or the substitution pattern on the phenyl ring to optimize specific properties.
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Mechanism of Action Studies: Investigation of how the compound interacts with specific biological targets at the molecular level would provide valuable insights for drug development. This could involve computational modeling, binding assays, and structural biology approaches to elucidate key interactions.
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Structure-Property Relationship Analysis: Detailed studies correlating structural features with specific properties could guide rational design of improved derivatives. This would help identify which elements of the structure are critical for desired activities and which might be modified to enhance performance.
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